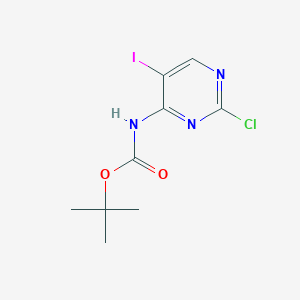

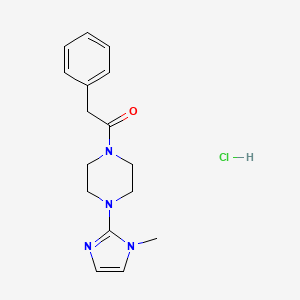

![molecular formula C19H22N2O3S B2654448 N-(8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛-3-基)-1-萘酰胺 CAS No. 2034304-72-6](/img/structure/B2654448.png)

N-(8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛-3-基)-1-萘酰胺

货号:

B2654448

CAS 编号:

2034304-72-6

分子量:

358.46

InChI 键:

GAYFWOFXXJSSAD-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains a bicyclo[3.2.1]octane moiety . This bicyclic structure is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for synthesizing similar structures. For instance, 8-disubstituted bicyclo[3.2.1]octane-3-ones can be synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis

The bicyclo[3.2.1]octane moiety is a bicyclic structure consisting of a six-membered ring fused to a three-membered ring . The exact structure of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide” would depend on the specific locations and orientations of the functional groups attached to this bicyclic core.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Bicyclo[3.2.1]octane has a molecular weight of 110.1968 . The properties of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide” would also be influenced by the naphthamide and methylsulfonyl groups.科学研究应用

化学合成与分子结构

- 化学物质N-(8-(甲基磺酰基)-8-氮杂双环[3.2.1]辛-3-基)-1-萘酰胺与化学中原子转移自由基环化的研究有关,特别是在取代的3-氮杂双环-[3.3.0]辛烷的创建中,这对于理解分子结构和反应非常重要(Flynn, Zabrowski, & Nosal, 1992)。

抗菌应用

- 该分子已在喹诺酮和萘啶类抗菌剂的背景下进行了探索,展示了其在开发新型抗菌化合物中的意义。这些研究突出了该分子在对抗各种革兰氏阴性菌和革兰氏阳性菌方面的潜力,以及其在影响细菌DNA促旋酶中的作用(Kiely et al., 1991)。

催化与化学反应

- 还对类似分子在催化和化学反应中的应用进行了研究,例如Rh(I)催化的Pauson-Khand反应。这些研究对于理解反应机理和合成复杂的分子结构至关重要(Inagaki, Kawamura, & Mukai, 2007)。

立体化学与动力学研究

- 该化合物还与立体化学和动力学研究相关。例如,对不对称反应和外消旋胺的动力学拆分的调查利用了类似的化合物来理解磺酰化过程中绝对构型的优先保留(Okamoto, Minami, & Shingu, 1968)。

纳米技术与催化

- 在纳米技术领域,相关分子已被用于开发新型纳米级N-磺化布朗斯台德酸性催化剂,说明了它们在无溶剂条件下促进各种化合物合成的应用(Goli-Jolodar, Shirini, & Seddighi, 2016)。

光谱学与光化学

- 使用时间分辨红外光谱和量子化学计算研究磺酰叠氮化物激发态也涉及类似化合物。这些研究对于理解这些分子结构的光化学和衰变过程至关重要(Kubicki et al., 2012)。

属性

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-25(23,24)21-15-9-10-16(21)12-14(11-15)20-19(22)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYFWOFXXJSSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

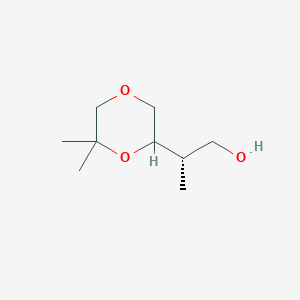

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxyp...

Cat. No.: B2654366

CAS No.: 941995-95-5

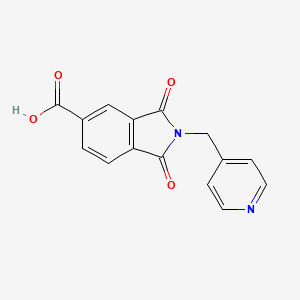

1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindo...

Cat. No.: B2654369

CAS No.: 356576-16-4

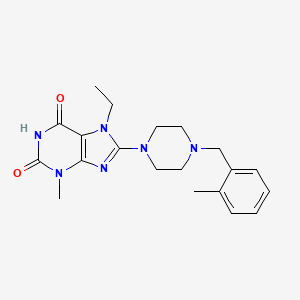

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]de...

Cat. No.: B2654370

CAS No.: 1185142-58-8

ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carbox...

Cat. No.: B2654372

CAS No.: 1023384-02-2

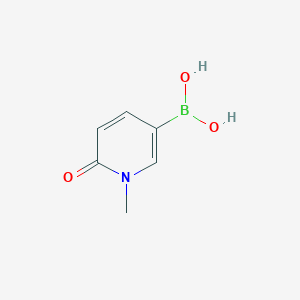

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)

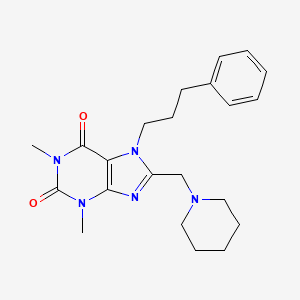

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2654370.png)

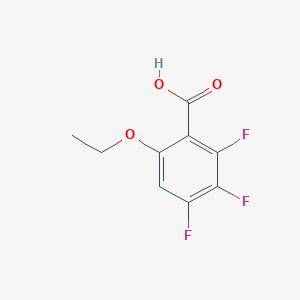

![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)

![4-nitrophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2654374.png)

![3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654377.png)

![8-Fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2654380.png)